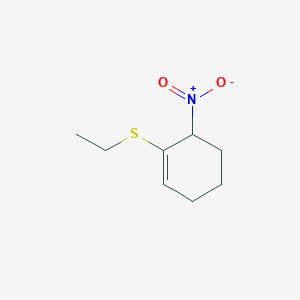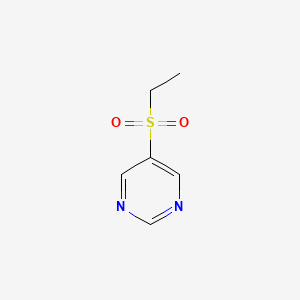
5-(Ethanesulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Ethanesulfonyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with an ethanesulfonyl group at the 5-position Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethanesulfonyl)pyrimidine typically involves the sulfonylation of a pyrimidine derivative. One common method is the reaction of 5-bromopyrimidine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Ethanesulfonyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent pyrimidine.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Parent pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Ethanesulfonyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Ethanesulfonyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, it could inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting cell proliferation. The ethanesulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparación Con Compuestos Similares
- 5-(Methylsulfonyl)pyrimidine
- 5-(Phenylsulfonyl)pyrimidine
- 5-(Butanesulfonyl)pyrimidine
Comparison: 5-(Ethanesulfonyl)pyrimidine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical and biological properties. Compared to 5-(Methylsulfonyl)pyrimidine, the ethanesulfonyl group is bulkier, potentially leading to different steric interactions and binding affinities. Compared to 5-(Phenylsulfonyl)pyrimidine, the ethanesulfonyl group is less hydrophobic, which can affect the compound’s solubility and bioavailability. Overall, the ethanesulfonyl group provides a balance between steric bulk and hydrophobicity, making this compound a versatile compound for various applications.
Propiedades
Número CAS |
89882-07-5 |
|---|---|
Fórmula molecular |
C6H8N2O2S |
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
5-ethylsulfonylpyrimidine |
InChI |
InChI=1S/C6H8N2O2S/c1-2-11(9,10)6-3-7-5-8-4-6/h3-5H,2H2,1H3 |
Clave InChI |
IYSRJICIWCZHTQ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CN=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


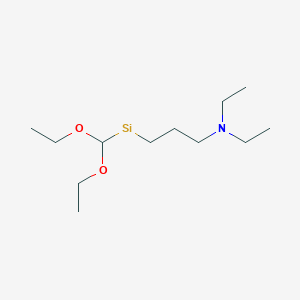
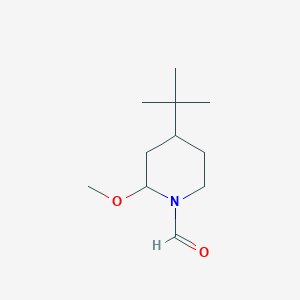


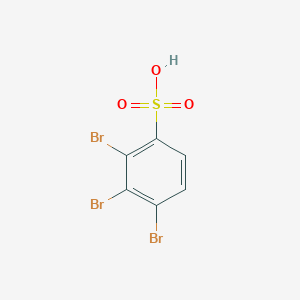
![3-[(Azepan-1-yl)methyl]phenol](/img/structure/B14373348.png)
![Diphenyl(sulfanylidene)[(triethylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14373349.png)

![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
![1,2,3,4,6,7,10,10a-Octahydropyrimido[1,2-a]azepine](/img/structure/B14373364.png)
![N-Benzyl-N-{2-[(1-chloropropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14373371.png)
